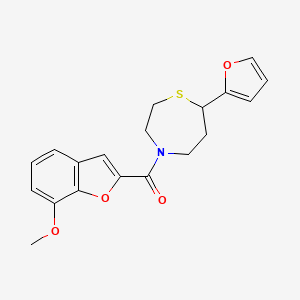

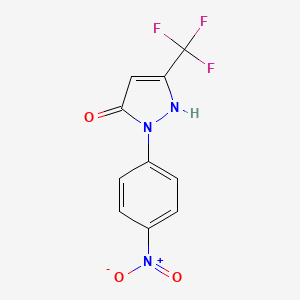

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furans are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzofurans are compounds that contain a benzene ring fused to a furan ring . They are found in nature and exhibit a wide range of biological activities .

Chemical Reactions Analysis

The chemical reactions of furans and benzofurans can vary widely depending on the specific compound and conditions. They can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Furans and benzofurans, being aromatic compounds, are likely to be relatively stable and may have low reactivity under certain conditions .Scientific Research Applications

Pharmacological Activities

Compounds related to (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone have been explored for various pharmacological activities. Notably, furanyl derivatives from Gracilaria opuntia exhibit anti-inflammatory properties comparable to non-steroidal anti-inflammatory drugs. These compounds also show significant antioxidative effects and potential anti-diabetic properties, as evidenced by their inhibitory activities in various in vitro models (Makkar & Chakraborty, 2018).

Insecticidal Activity

Another study focuses on the synthesis of furanyl-thiazole derivatives, which have been tested for their insecticidal activity. This research indicates the potential use of these compounds in agricultural applications (Luo Xian, 2011).

Antimicrobial Activity

Research on novel benzofuran-based triazoles reveals significant antimicrobial properties. These compounds, synthesized using a click chemistry approach, demonstrated high efficacy against various microbial strains (Sunitha et al., 2017).

Catalysis in Organic Synthesis

Studies on furanyl compounds also extend to the field of organic synthesis. For instance, highly selective hydrogenation of furfural and levulinic acid over specific catalysts derived from zeolitic imidazolate frameworks shows promising results (Li et al., 2020).

Synthesis of Novel Compounds

The synthesis of novel compounds involving furanyl derivatives is an active area of research. For example, the synthesis of a new class of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one compounds shows the versatility of furanyl derivatives in creating diverse molecular structures (Koza et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-22-15-5-2-4-13-12-16(24-18(13)15)19(21)20-8-7-17(25-11-9-20)14-6-3-10-23-14/h2-6,10,12,17H,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGFYAROJUTDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)

![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)

![N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2824397.png)